molecular formula C7H9N3O2 B6153330 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2385010-28-4

4-azidobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6153330
CAS No.: 2385010-28-4
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-azidobicyclo[310]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic core, followed by the introduction of the azido group and carboxylic acid functionality. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-azidobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various nucleophiles can be used to substitute the azido group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in the development of bioconjugates and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.

    Bicyclo[3.1.0]hexane derivatives: These compounds have the same core structure but lack the azido group.

Uniqueness

4-azidobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both the azido group and the carboxylic acid functionality. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Sodium azide", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Acetic anhydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in the presence of sulfuric acid to yield 1-bromocyclohexene", "Step 2: Treatment of 1-bromocyclohexene with sodium azide in the presence of sodium hydroxide to yield 4-azidocyclohexene", "Step 3: Reduction of 4-azidocyclohexene using hydrogen gas and a palladium catalyst to yield 4-aminocyclohexene", "Step 4: Protection of the amine group in 4-aminocyclohexene using acetic anhydride and acetic acid to yield N-acetyl-4-aminocyclohexene", "Step 5: Cyclization of N-acetyl-4-aminocyclohexene using sodium bicarbonate in methanol to yield 4-acetamidobicyclo[3.1.0]hexane", "Step 6: Hydrolysis of 4-acetamidobicyclo[3.1.0]hexane using hydrochloric acid to yield 4-aminobicyclo[3.1.0]hexane", "Step 7: Diazotization of 4-aminobicyclo[3.1.0]hexane using sodium nitrite and hydrochloric acid to yield 4-diazobicyclo[3.1.0]hexane", "Step 8: Reduction of 4-diazobicyclo[3.1.0]hexane using sodium sulfite and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylamine", "Step 9: Carboxylation of 4-bicyclo[3.1.0]hexylamine using carbon dioxide and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylcarboxylic acid", "Step 10: Azidation of 4-bicyclo[3.1.0]hexylcarboxylic acid using sodium azide in the presence of acetic acid to yield 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid" ] }

CAS No.

2385010-28-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.